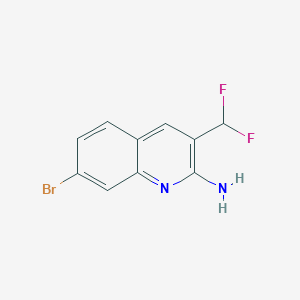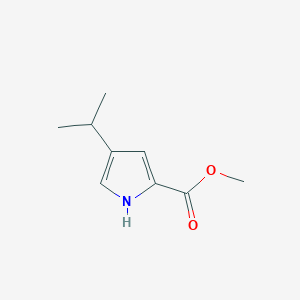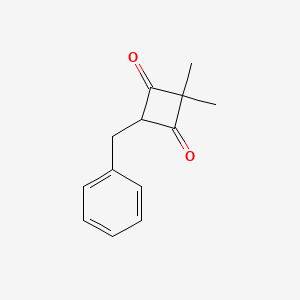
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclobutanedione, featuring a phenylmethyl group and two methyl groups attached to the cyclobutane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- can be achieved through several methods. One common approach involves the dimerization of dimethyl ketene, which is generated by cracking isobutyric anhydride. The dimethyl ketene is then introduced into an ester solvent under inert gas conditions to form the desired cyclobutanedione .
Another method involves the reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol using hydrogen in the presence of a catalyst such as nickel, zinc, cobalt, or noble metals like ruthenium and palladium .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The recycling of catalysts and solvents is also a common practice to reduce production costs and environmental impact .
化学反应分析
Types of Reactions
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or nickel (Ni) is commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted cyclobutanedione derivatives depending on the reagents used.
科学研究应用
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of 1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
Tetramethyl-1,3-cyclobutanedione: A similar compound with four methyl groups attached to the cyclobutane ring.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A diol derivative of cyclobutanedione with four methyl groups.
4-Benzyl-2,2-dimethylcyclobutane-1,3-dione: Another derivative with a benzyl group instead of a phenylmethyl group.
Uniqueness
1,3-Cyclobutanedione, 2,2-dimethyl-4-(phenylmethyl)- is unique due to the presence of both phenylmethyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
4-benzyl-2,2-dimethylcyclobutane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-13(2)11(14)10(12(13)15)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI 键 |
CPNXMQLOOSGTLN-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)C(C1=O)CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




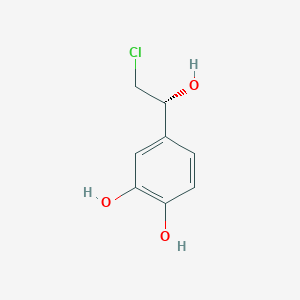
![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
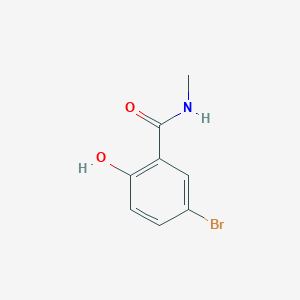
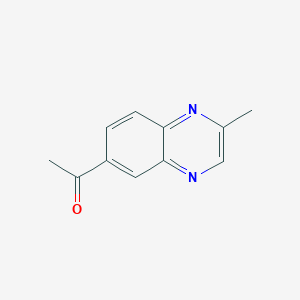
![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)
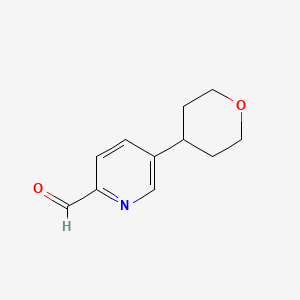
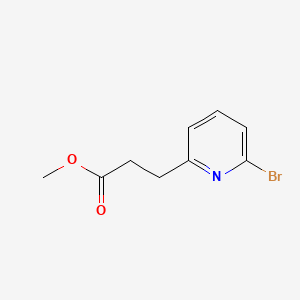
![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
